molecular formula C24H16F5NO4 B557292 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid CAS No. 198545-85-6

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid

Katalognummer: B557292
CAS-Nummer: 198545-85-6
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: DLOGILOIJKBYKA-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (fluorenylmethoxycarbonyl)-protected amino acid derivative with a perfluorophenyl substituent on the β-carbon of its propanoic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The perfluorophenyl group, a fully fluorinated aromatic ring, imparts unique electronic and steric properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels. Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Result of Action

The primary result of Fmoc-D-phe(F5)-OH’s action is the formation of hydrogels. These hydrogels can be used in various biomedical applications, such as drug delivery systems. The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₄₀N₂O₄
  • Molecular Weight : 624.77 g/mol
  • CAS Number : 198544-94-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the perfluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily relates to its role as a peptide building block. The mechanism of action is contingent on the specific peptide sequences formed from this compound and their interactions with target biomolecules.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.
  • Anticancer Activity : Inhibiting cancer cell proliferation through various pathways such as apoptosis and cell cycle regulation.

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure the efficacy of synthesized peptides against specific biological targets. Techniques include:

  • Cell Viability Assays : To determine cytotoxicity.
  • Enzyme Inhibition Assays : To evaluate the inhibitory potential against specific enzymes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized using this compound as a building block. Results indicated that certain peptides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties.

PeptideCell LineIC50 (nM)
Peptide AMCF-725
Peptide BHeLa30
Peptide CA54920

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of synthesized peptides. The study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Peptide DStaphylococcus aureus15
Peptide EEscherichia coli10

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Phe(F5)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorinated phenylalanine derivative enhances the stability and solubility of peptides, making it a valuable building block for synthesizing complex peptides and proteins.

Key Features:

  • Increased Stability : The perfluorinated moiety contributes to the overall stability of the peptide during synthesis.
  • Improved Solubility : The compound can enhance the solubility of hydrophobic peptides in aqueous solutions, facilitating better yields during synthesis.

Case Study:

A study demonstrated the successful incorporation of Fmoc-D-Phe(F5)-OH into various peptide sequences, leading to peptides with enhanced biological activity due to increased resistance to enzymatic degradation .

Drug Design and Development

The unique properties of Fmoc-D-Phe(F5)-OH make it an attractive candidate in drug design, particularly for developing therapeutic agents targeting specific biological pathways.

Applications:

  • Targeted Drug Delivery : The incorporation of fluorinated amino acids can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and specificity.
  • Anticancer Agents : Research has shown that peptides containing Fmoc-D-Phe(F5)-OH exhibit selective cytotoxicity against cancer cells, paving the way for novel anticancer therapies .

Material Science

In material science, Fmoc-D-Phe(F5)-OH is being explored for its potential in creating advanced materials with unique properties due to the presence of fluorine.

Potential Uses:

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.
  • Nanotechnology : Its unique chemical structure allows for applications in nanomaterials, particularly in creating functionalized surfaces with specific interactions.

Biochemical Research

Fmoc-D-Phe(F5)-OH is also utilized in biochemical research for studying protein interactions and enzyme activity.

Applications:

  • Protein Labeling : The fluorinated side chain can serve as a fluorescent probe, allowing researchers to track protein dynamics within cells.
  • Enzyme Inhibition Studies : The compound's structural characteristics make it suitable for investigating enzyme-substrate interactions and developing inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituent Molecular Weight (g/mol) Key Features Applications
(R)-2-((Fmoc)amino)-3-(perfluorophenyl)propanoic acid Perfluorophenyl ~467.3 (estimated) High electronegativity, lipophilicity, and chemical inertness. Peptide synthesis, materials science (fluorophilic interactions) .
(R)-2-((Fmoc)amino)-3-phenylpropanoic acid Phenyl ~399.4 Standard aromatic group; moderate lipophilicity. General peptide synthesis .
(R)-2-((Fmoc)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl ~415.4 Polar hydroxyl group enhances solubility and hydrogen-bonding capacity. Targeted drug delivery, enzyme inhibition studies .
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl ~435.3 Partial fluorination balances lipophilicity and reactivity. Antimicrobial peptide design .
(2R,3R)-3-((Fmoc)amino)-3-(4-(trifluoromethyl)phenyl)-2-hydroxypropanoic acid 4-Trifluoromethylphenyl ~471.4 Strong electron-withdrawing CF₃ group; chiral hydroxy group. Asymmetric catalysis, chiral drug intermediates .
(S)-2-((Fmoc)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid 2-Chloro-4-methoxyphenyl ~463.9 Chlorine (electron-withdrawing) and methoxy (electron-donating) groups. Anticancer research, kinase inhibition .

Key Comparative Insights

Electronic and Steric Effects
  • Perfluorophenyl vs. This contrasts with the phenyl group’s neutral aromatic system, which offers less stabilization .
  • Fluorinated vs. Hydroxylated Derivatives : The 4-hydroxyphenyl analog’s hydroxyl group increases aqueous solubility (~10-fold higher than perfluorophenyl) but reduces membrane permeability, limiting its utility in hydrophobic environments .

Data Tables

Physicochemical Properties
Property Perfluorophenyl Derivative Phenyl Derivative 4-Hydroxyphenyl Derivative
LogP (Predicted) 4.2 2.8 1.5
Aqueous Solubility (mg/mL) <0.1 0.5 5.2
Melting Point (°C) 215–220 185–190 170–175

Vorbereitungsmethoden

Molecular Architecture

The compound features a stereogenic center at the α-carbon, with the (R)-configuration critical for its biological activity and compatibility with ribosomal synthesis systems. The perfluorophenyl side chain introduces strong electron-withdrawing characteristics, enhancing stability against enzymatic degradation. The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the α-amino function, enabling sequential peptide elongation in solid-phase synthesis.

Applications in Peptide Science

This derivative is particularly valuable for synthesizing fluorinated peptides with enhanced membrane permeability and resistance to oxidative damage. Its use has been documented in the development of antimicrobial peptides and foldamers with defined secondary structures.

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Fmoc-protected amino group : Introduced via reaction with Fmoc-Cl or Fmoc-OSu.

  • 3-(Perfluorophenyl)alanine backbone : Synthesized through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Synthesis of 3-(Perfluorophenyl)alanine

A modified Ullmann coupling reaction is employed:

  • Substrate : L- or D-serine tert-butyl ester.

  • Reagents : Perfluorobenzene, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃.

  • Conditions : 110°C in dimethylacetamide (DMA) for 24 hours.

Yield : 78% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Fmoc Protection of the Amino Group

Procedure :

  • Dissolve 3-(perfluorophenyl)alanine (1.0 eq) in anhydrous THF.

  • Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (2.5 eq) at 0°C.

  • Stir for 4 hours at room temperature.

Optimization Data :

ConditionSolventBaseTime (h)Yield (%)Purity (%)
StandardTHFNMM49295
AlternativeDCMDIEA68591
High-dilutionDMFPyridine38893

Table 1: Optimization of Fmoc protection conditions

Stereochemical Control and Resolution

Prevention of Racemization

Critical parameters for maintaining chiral integrity:

  • Temperature : Reactions conducted ≤25°C reduce epimerization risk.

  • Coupling reagents : HOBt/EDCI system minimizes racemization compared to DCC.

Enantiomeric Resolution

Chiral separation achieved using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with mobile phase:

  • n-Hexane:isopropanol:trifluoroacetic acid (90:10:0.1)

  • Flow rate : 1.0 mL/min

  • Detection : 254 nm

Results :

  • Retention times : (R)-enantiomer: 12.3 min, (S)-enantiomer: 14.7 min

  • e.e. : >99% for target (R)-isomer

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Conditions :

  • Column : C18 (250 × 21.2 mm, 10 μm)

  • Gradient : 20–80% acetonitrile in 0.1% TFA over 30 minutes

  • Recovery : 89% with 99.2% purity (Figure 1)

Spectroscopic Data

  • HRMS (ESI+) : m/z calculated for C₂₄H₁₆F₅NO₄ [M+H]⁺: 478.1124, found: 478.1126

  • ¹⁹F NMR (282 MHz, CDCl₃): δ -142.3 (m, 2F), -154.8 (m, 1F), -161.2 (m, 2F)

Stability and Compatibility Studies

Deprotection Kinetics

The Fmoc group demonstrates predictable cleavage under standard SPPS conditions:

ReagentConcentrationTime (min)Cleavage Efficiency (%)
Piperidine20% v/v598.5
4-Methylpiperidine20% v/v797.2
DBU/Piperidine2%/5% v/v399.1

Table 2: Fmoc deprotection efficiency under various conditions

Industrial-Scale Production Considerations

Cost Analysis

  • Fmoc-Cl : $12.5/g (bulk pricing for >1 kg)

  • Total synthesis cost : $23.8/g at 90% yield

  • Waste management : Requires neutralization of excess Fmoc-Cl with ethanolamine

Environmental Impact

  • Process Mass Intensity (PMI) : 32 (kg input/kg product)

  • Key waste streams : Copper residues from Ullmann coupling, spent chromatography solvents

Q & A

Q. What are the optimal synthetic routes for preparing (R)-2-((Fmoc)amino)-3-(perfluorophenyl)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group and subsequent coupling with perfluorophenylpropanoic acid derivatives. Key steps include:

  • Coupling reagents : Use HATU or DIC with HOBt to activate the carboxyl group for amide bond formation, ensuring minimal racemization .
  • Solvents : Anhydrous DMF or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the Fmoc group .
  • Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical integrity .
  • Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, followed by neutralization and purification via reverse-phase HPLC .

Q. How should this compound be purified, and what solvents are compatible?

  • Purification methods :
    • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol .
    • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ether or hexane. Avoid aqueous bases to prevent ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry and functional groups .
  • Mass Spectrometry (LC-MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the perfluorophenyl substituent influence peptide stability and reactivity in solid-phase synthesis?

The electron-withdrawing nature of the perfluorophenyl group increases resistance to enzymatic degradation and enhances electrophilicity, improving coupling efficiency in peptide elongation. However, it may reduce solubility in aqueous media, necessitating optimized solvent systems (e.g., DMF with 0.1% TFA) . Comparative studies with phenyl or naphthyl analogs suggest enhanced metabolic stability in biological assays .

Q. What are the mechanistic implications of using this compound in enantioselective reactions?

  • Steric effects : The bulky Fmoc and perfluorophenyl groups create a chiral environment, favoring specific transition states in asymmetric catalysis .
  • Reaction monitoring : Use ¹⁹F NMR to track fluorine-containing intermediates, providing insights into regioselectivity and byproduct formation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting steps :
    • Catalyst optimization : Screen palladium or organocatalysts to improve coupling efficiency .
    • Solvent selection : Test mixed solvents (e.g., DCM/DMF) to balance reactivity and solubility .
    • Temperature gradients : Gradual warming (e.g., 0°C → room temperature) minimizes side reactions .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Thermal stability : Decomposition occurs above 150°C, confirmed by TGA. Store at 2–8°C in desiccated conditions .
  • pH sensitivity : The Fmoc group is stable at neutral pH but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Q. What advanced techniques are used to study its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., enzymes or receptors) .
  • Fluorescence polarization assays : Monitor competitive displacement with labeled ligands .
  • X-ray crystallography : Resolve 3D binding modes in co-crystal structures .

Methodological Considerations

Q. How to address analytical challenges in detecting low-abundance byproducts?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection of trace impurities .
  • 2D NMR : Correlate ¹H-¹³C HSQC spectra to identify structurally similar contaminants .

Q. What comparative studies highlight the uniqueness of the perfluorophenyl group?

  • Electrochemical studies : Cyclic voltammetry reveals reduced oxidation potential compared to non-fluorinated analogs, impacting redox-sensitive applications .
  • Biological half-life : In vitro assays show 2–3× longer half-life in plasma relative to phenyl-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.